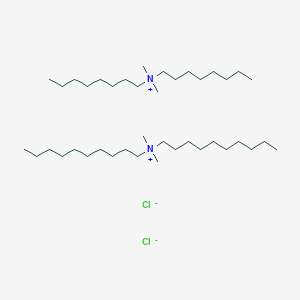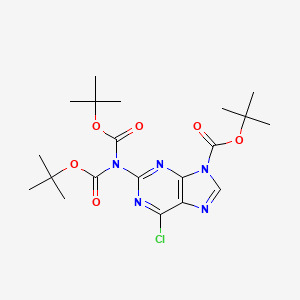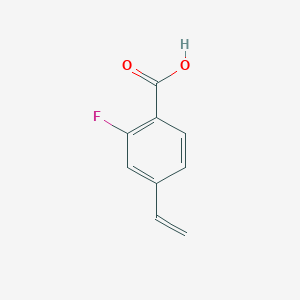
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is an organic compound with the molecular formula C16H15NO4S It is a derivative of indole, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 5,6-dimethoxyindole, which is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated indole is then oxidized to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy groups under basic conditions.
Major Products Formed
Oxidation: 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid.
Reduction: 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxy-1-indanone: Another indole derivative with similar structural features but different functional groups.
5,6-Dimethoxybenzofuran-3-one: A compound with a benzofuran core instead of an indole core, exhibiting dual acetylcholinesterase and butyrylcholinesterase inhibitory activity.
Uniqueness
5,6-Dimethoxy-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C17H15NO5S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-5,6-dimethoxyindole-2-carbaldehyde |
InChI |
InChI=1S/C17H15NO5S/c1-22-16-9-12-8-13(11-19)18(15(12)10-17(16)23-2)24(20,21)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI-Schlüssel |
GHSTYTIZXKAYQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)


![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)





![2,5-Ditosyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B15332306.png)

![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)

